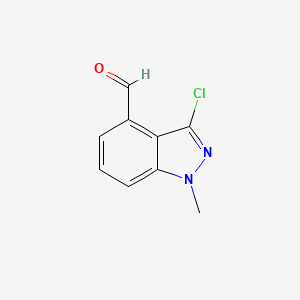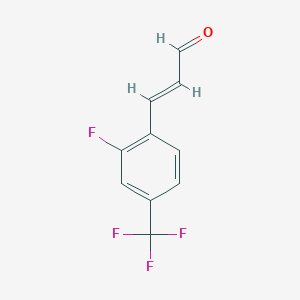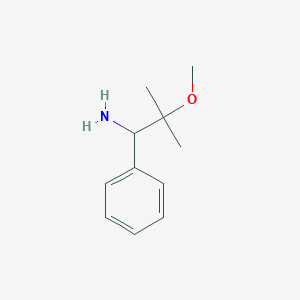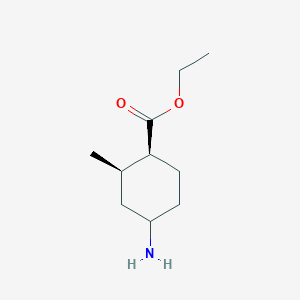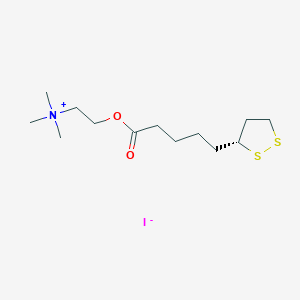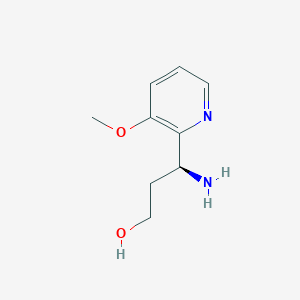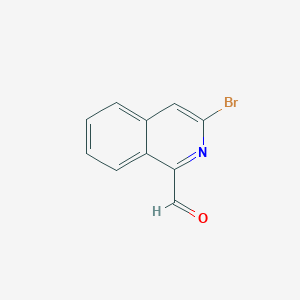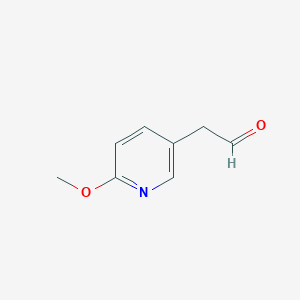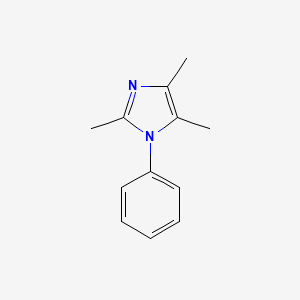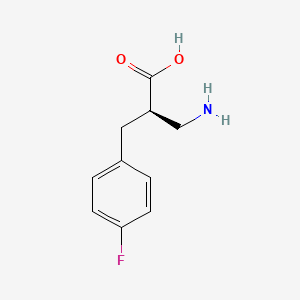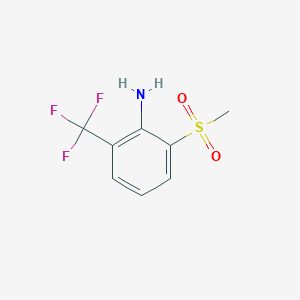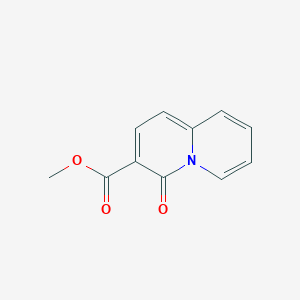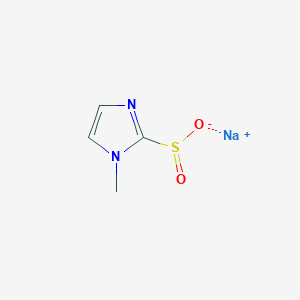
Sodium 1-methyl-1H-imidazole-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-methyl-1H-imidazole-2-sulfinate is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which makes them highly versatile and useful in various applications. This particular compound is characterized by the presence of a sulfinate group attached to the imidazole ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-methyl-1H-imidazole-2-sulfinate typically involves the reaction of 1-methylimidazole with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction proceeds under controlled conditions to ensure the formation of the sulfinate group at the desired position on the imidazole ring. The general reaction can be represented as follows:
[ \text{1-methylimidazole} + \text{SO}_2 + \text{NaOH} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: Sodium 1-methyl-1H-imidazole-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.
Reduction: Under specific conditions, the sulfinate group can be reduced to a thiol group.
Substitution: The imidazole ring can undergo substitution reactions, where the sulfinate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sodium 1-methyl-1H-imidazole-2-sulfonate.
Reduction: 1-methyl-1H-imidazole-2-thiol.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Sodium 1-methyl-1H-imidazole-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate and thiol derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium 1-methyl-1H-imidazole-2-sulfinate involves its interaction with specific molecular targets and pathways. The sulfinate group can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and proteins, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Sodium 1-methyl-1H-imidazole-2-sulfonate: An oxidized form of the sulfinate compound.
1-methyl-1H-imidazole-2-thiol: A reduced form of the sulfinate compound.
Other imidazole derivatives: Compounds with different substituents on the imidazole ring.
Uniqueness: Sodium 1-methyl-1H-imidazole-2-sulfinate is unique due to the presence of the sulfinate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications, distinguishing it from other imidazole derivatives.
Properties
Molecular Formula |
C4H5N2NaO2S |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
sodium;1-methylimidazole-2-sulfinate |
InChI |
InChI=1S/C4H6N2O2S.Na/c1-6-3-2-5-4(6)9(7)8;/h2-3H,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
RKYHASJZBVINHQ-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=CN=C1S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B15222350.png)
